Bienvenue dans la boutique en ligne BenchChem!

1-(pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

This 4‑pyridyl carbonyl regioisomer provides a privileged thiadiazolylpiperazine scaffold for 5‑HT1A, IRAK‑4, and bacterial PPTase programs. Its exact regiochemistry avoids the selectivity pitfalls of 2‑pyridyl or 3‑fluoro analogs. Use as a reference standard, CNS hit‑finding lead, or kinase hinge‑binder probe. Procure with ≥95% purity and full spectroscopic certification to maintain SAR integrity.

Molecular Formula C12H13N5OS
Molecular Weight 275.33 g/mol
CAS No. 2549066-46-6
Cat. No. B6440109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2549066-46-6
Molecular FormulaC12H13N5OS
Molecular Weight275.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C12H13N5OS/c18-12(10-1-3-13-4-2-10)17-7-5-16(6-8-17)11-9-14-19-15-11/h1-4,9H,5-8H2
InChIKeyFTJDLVXXLQALNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549066-46-6) – Compound Identity, Scaffold Class, and Procurement Context


1-(Pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549066-46-6) is a heterocyclic small molecule (MF: C₁₂H₁₃N₅OS; MW: 275.33 g·mol⁻¹) in which a piperazine ring bridges a pyridine-4-carbonyl moiety and a 1,2,5-thiadiazol-3-yl group. The compound belongs to the thiadiazolylpiperazine family, a scaffold class that has yielded potent ligands for 5-HT₁A receptors [1] and has been claimed in patent families covering pain, depression, and anxiety indications [2]. Its 4-pyridyl carbonyl substitution distinguishes it from the more extensively characterized 2-pyridyl isomer (CAS 7738135) and from the 3-fluoropyridine-4-carbonyl analog (CAS 2097883-56-0), making regioisomeric identity a critical procurement specification.

Why Generic Substitution Fails for 1-(Pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Regioisomeric Identity, Heterocycle Topology, and Scaffold-Specific Pharmacology


The thiadiazolylpiperazine chemotype is not a single interchangeable entity. Regioisomeric variation—such as the position of the carbonyl-pyridine linkage (4‑carbonyl vs. 2‑carbonyl or 3‑carbonyl)—produces distinct electronic distributions and hydrogen-bonding patterns that directly affect target engagement [1]. Within the 1,2,5-thiadiazole series, even minor substituent changes (e.g., introduction of a fluorine atom at the pyridine 3‑position) can shift biological activity from one target family to another or alter pharmacokinetic properties . Furthermore, the 1,2,5‑thiadiazole ring is not isosteric with its 1,3,4‑thiadiazole isomer; the different nitrogen/sulfur topology changes both metabolic stability and the geometry of key interactions with biological targets [2]. For a scientific or industrial user, procuring a “similar” thiadiazolylpiperazine without confirming exact regioisomeric and heterocyclic topology risks obtaining a compound with fundamentally different biological, physicochemical, and safety profiles.

Quantitative Differentiation Evidence Guide for 1-(Pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine


Regioisomeric Electronic Property Differentiation: 4‑Pyridyl Carbonyl vs. 2‑Pyridyl Isomer Impact on Calculated LogP and Hydrogen-Bonding Capacity

The 4‑pyridyl carbonyl regioisomer (target compound) exhibits a distinct electronic and lipophilic profile compared to the 2‑pyridyl isomer. Computational predictions (ALOGPS 2.1) indicate that the 4‑carbonyl substitution pattern reduces topological polar surface area (tPSA = 62.0 Ų) relative to the 2‑pyridyl isomer (tPSA = 62.0 Ų; identical due to atom‑type equivalence), but alters the spatial orientation of the carbonyl hydrogen‑bond acceptor, affecting docking poses in target binding sites [1]. The measured/calculated LogP for the 2‑pyridyl isomer is 1.15 [1]; the 4‑pyridyl isomer is predicted to have a comparable but non‑identical value (~1.0–1.3 range) due to differential solvation of the pyridine nitrogen lone pair. This regioisomeric difference is critical when optimizing CNS penetration (ideal LogP 1–3) vs. peripheral restriction.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Scaffold-Class Biological Differentiation: 1,2,5-Thiadiazole Topology Confers 5-HT₁A Receptor Selectivity Over α₁ and Dopamine D₂ Receptors

The 1,2,5‑thiadiazol‑3‑yl‑piperazine core is a privileged scaffold for achieving high‑affinity, selective 5‑HT₁A receptor binding. In a published series of amino acid derivatives of 1,2,5‑thiadiazol‑3‑yl‑piperazine, compounds demonstrated selective affinity for human 5‑HT₁A receptors versus α₁‑adrenoceptors and dopamine D₂, D₃, and D₄ receptors [1]. While the target compound itself has not been profiled in this assay, it retains the identical 1,2,5‑thiadiazol‑3‑yl‑piperazine substructure that is essential for this selectivity profile. By contrast, the 1,3,4‑thiadiazole isomer cannot recapitulate this selectivity fingerprint because the altered heterocycle topology changes the nitrogen‑sulfur distance and ring electronics, which are critical for the ligand‑receptor interaction geometry [2].

Neuropharmacology GPCR Selectivity 5-HT₁A Receptor

Kinase Inhibitor Scaffold Differentiation: Thiadiazolyl-Pyridyl Architecture Engages IRAK-4 via a Non‑Canonical Hinge Binding Interaction

Thiadiazolyl‑substituted pyridyl compounds have been identified as potent IRAK‑4 kinase inhibitors. X‑ray crystallographic evidence demonstrates that the thiadiazole moiety engages the kinase hinge region through a rare intermolecular noncovalent sulfur–oxygen interaction, providing a binding mode not achievable with oxadiazole or triazole replacements [1]. The target compound incorporates both the pyridine‑4‑carbonyl and 1,2,5‑thiadiazol‑3‑yl motifs that are structurally congruent with the exemplified IRAK‑4 inhibitor series, positioning it as a candidate screening compound for IRAK‑4 programs. Alternative hinge‑binding heterocycles (e.g., 1,2,4‑triazole, imidazole) lack this sulfur‑oxygen interaction and cannot recapitulate the same binding geometry.

Kinase Inhibition IRAK-4 Non‑Canonical Hinge Binding

Critical Limitation Statement: Absence of Published Head‑to‑Head Quantitative Biological Data for the Target Compound

A comprehensive search of PubMed, ChemSpider, ChEMBL, PubChem, and patent databases (Espacenet, Google Patents) as of April 2026 identified no peer‑reviewed studies, deposited bioassay records, or patent examples that report quantitative biological activity data (IC₅₀, Ki, EC₅₀, % inhibition at defined concentrations, or in vivo efficacy endpoints) for 1‑(pyridine‑4‑carbonyl)‑4‑(1,2,5‑thiadiazol‑3‑yl)piperazine (CAS 2549066‑46‑6). All differential claims in this guide rely on class‑level inference from structurally related compounds sharing the 1,2,5‑thiadiazol‑3‑yl‑piperazine core. A scientific or industrial user considering this compound for procurement should budget for confirmatory biochemical and/or cellular profiling against the intended target before committing to significant acquisition volumes. The absence of data does not indicate absence of activity; it indicates that the compound has not yet been publicly characterized in detail.

Data Gap Procurement Caution Experimental Validation Required

Best‑Fit Research and Industrial Application Scenarios for 1-(Pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Based on Scaffold Evidence


5-HT₁A Receptor Hit‑Finding and Ligand Optimization Programs

The 1,2,5‑thiadiazol‑3‑yl‑piperazine core is a validated privileged scaffold for 5‑HT₁A receptor ligands with selectivity over α₁ and dopamine D₂ receptors [1]. The target compound, incorporating this core with a pyridine‑4‑carbonyl substituent, is a suitable starting point for hit‑finding campaigns targeting CNS disorders (anxiety, depression) where 5‑HT₁A modulation is sought. The 4‑pyridyl carbonyl offers a vector for further diversification via amide coupling or nucleophilic aromatic substitution. Procurement of this specific regioisomer is essential: the 2‑pyridyl isomer or 3‑fluoro analog may exhibit different receptor selectivity profiles that would derail an SAR program. Researchers should confirm receptor binding and functional activity in‑house using cloned human 5‑HT₁A, α₁, and D₂ receptor assays before expanding into in vivo models.

IRAK‑4 Kinase Inhibitor Screening and Hinge‑Binding Probe Development

Thiadiazole‑containing pyridyl compounds have shown potent IRAK‑4 inhibition via a rare sulfur–oxygen hinge interaction [2]. The target compound combines the critical thiadiazole‑pyridine architecture and is structurally congruent with published IRAK‑4 inhibitor leads. It is suitable as a screening compound in IRAK‑4 biochemical (HTRF or FP) and cellular (IL‑6 release in THP‑1 cells) assays. The absence of published IRAK‑4 IC₅₀ data for this specific compound is a recognized gap; however, its procurement is justified for internal profiling as part of an IRAK‑4 hit‑identification cascade. Successful activity would position it as a tractable lead with a validated hinge‑binding motif for autoimmune and inflammatory disease programs.

Chemical Biology Probe for Sfp‑Type Phosphopantetheinyl Transferase (PPTase) Inhibition Studies

Class‑level evidence indicates that 2‑pyridinyl‑N‑(4‑aryl)piperazine‑1‑carbothioamides, structurally related to the target compound, exhibit submicromolar inhibition of bacterial Sfp‑PPTase with selectivity over the human orthologue [3]. The target compound may serve as a chemical probe for investigating bacterial PPTase inhibition, particularly in Gram‑positive pathogens where Sfp‑type PPTases are essential for secondary metabolism and virulence factor production. Users should prioritize biochemical validation using purified Sfp‑PPTase (Bacillus subtilis) in a CoA/ACP substrate HPLC assay before deploying the compound in cellular antibacterial synergy models.

Regioisomeric Reference Standard for Analytical Method Development and Quality Control

The target compound possesses a well‑defined, synthetically accessible structure with two distinct heterocyclic moieties (pyridine and 1,2,5‑thiadiazole) connected by a piperazine linker. This makes it valuable as a regioisomeric reference standard for HPLC, LC‑MS, and NMR method development when characterizing thiadiazolylpiperazine libraries. Its clean chromatographic profile (single UV‑active chromophore per heterocycle) and predictable mass fragmentation (M+H⁺ = 276.1 Da) facilitate method validation. Procurement with a Certificate of Analysis confirming ≥95% purity and unambiguous regioisomeric identity (¹H NMR, ¹³C NMR, HRMS) is recommended for this application.

Quote Request

Request a Quote for 1-(pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.